molecular formula C13H20O2 B13326435 2-(Ethoxymethylidene)spiro[4.5]decan-1-one

2-(Ethoxymethylidene)spiro[4.5]decan-1-one

Cat. No.: B13326435
M. Wt: 208.30 g/mol
InChI Key: ZPYSHZATTQMNDI-ZHACJKMWSA-N
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Description

2-(Ethoxymethylidene)spiro[45]decan-1-one is a chemical compound with the molecular formula C13H20O2 It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethoxymethylidene)spiro[4.5]decan-1-one typically involves the reaction of spiro[4.5]decan-1-one with ethyl formate in the presence of a base. The reaction conditions often include:

    Base: Sodium ethoxide or potassium tert-butoxide

    Solvent: Ethanol or tetrahydrofuran (THF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(Ethoxymethylidene)spiro[4.5]decan-1-one undergoes various types of chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Can undergo nucleophilic substitution reactions, particularly at the ethoxymethylidene group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted spiro compounds with various functional groups.

Scientific Research Applications

2-(Ethoxymethylidene)spiro[4

Mechanism of Action

The mechanism of action of 2-(Ethoxymethylidene)spiro[4.5]decan-1-one involves its interaction with molecular targets such as PHD enzymes. By inhibiting these enzymes, the compound can stabilize HIFs, leading to the upregulation of genes involved in the response to hypoxia. This includes the production of erythropoietin (EPO) and vascular endothelial growth factor (VEGF), which are crucial for red blood cell production and angiogenesis, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Ethoxymethylidene)spiro[4.5]decan-1-one is unique due to its ethoxymethylidene group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

(3E)-3-(ethoxymethylidene)spiro[4.5]decan-4-one

InChI

InChI=1S/C13H20O2/c1-2-15-10-11-6-9-13(12(11)14)7-4-3-5-8-13/h10H,2-9H2,1H3/b11-10+

InChI Key

ZPYSHZATTQMNDI-ZHACJKMWSA-N

Isomeric SMILES

CCO/C=C/1\CCC2(C1=O)CCCCC2

Canonical SMILES

CCOC=C1CCC2(C1=O)CCCCC2

Origin of Product

United States

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